

DiSulfo-Cy5 alkyne TEA chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

[Get Quote](#)

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne TEA

Introduction

DiSulfo-Cy5 alkyne TEA is a highly water-soluble, far-red fluorescent probe designed for bio-orthogonal labeling via click chemistry.[1][2][3][4] The molecule incorporates a sulfonated Cyanine5 (Cy5) fluorophore, an alkyne functional group for covalent reaction, and a triethylammonium (TEA) counterion to enhance solubility. The two sulfo- groups significantly increase its hydrophilicity, making it an ideal reagent for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without causing aggregation or precipitation.[2][5][6]

Its core application lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][7][8][9] This reaction allows for the specific and efficient covalent attachment of the Cy5 dye to any molecule bearing an azide group. The reaction is highly selective, rapid, and biocompatible, enabling its use in complex biological samples, including cell lysates and even living cells.[7][8][9] The resulting stable triazole linkage ensures that the fluorescent signal is robustly attached to the target of interest.[1][7]

The Cy5 fluorophore is characterized by its intense absorption in the red region of the visible spectrum and emission in the far-red region.[1] This spectral profile is advantageous for

biological imaging as it minimizes interference from cellular autofluorescence, allowing for high-contrast imaging of low-abundance targets with low background.[1][6]

Chemical Structure

The precise chemical structure can vary slightly between manufacturers, but the core components remain the same: a Cy5 core, two sulfonate groups, an alkyne linker, and a TEA counterion.

- General Structure: $C_{41}H_{56}N_4O_7S_2$
- Molecular Weight: 781.04 g/mol

(Note: The molecular formula and weight correspond to the TEA salt form. Other salt forms, such as sodium salt ($C_{35}H_{40}N_3NaO_7S_2$) with a molecular weight of approximately 701.8 g/mol, also exist.)[2][3][10]

Physicochemical and Spectroscopic Properties

The properties of DiSulfo-Cy5 alkyne make it a versatile and robust tool for fluorescence-based detection and imaging. Its high water solubility and pH insensitivity between pH 4 and 10 ensure reliable performance in a variety of biological buffers.[1]

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646 nm	[2][6]
Emission Maximum (λ_{em})	~662 nm	[2][6]
Molar Extinction Coefficient (ϵ)	~271,000 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.28	[2]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, protect from light	[2]

Experimental Protocols

Core Application: Copper-Catalyzed Click Chemistry (CuAAC) Labeling

The primary use of DiSulfo-Cy5 alkyne is the covalent labeling of azide-modified biomolecules. The following is a general protocol for labeling proteins in a cell lysate. This protocol can be adapted for other biomolecules like nucleic acids or for in-cell labeling, but optimization may be required.^{[8][11]}

Materials Required:

- Azide-modified sample (e.g., protein lysate from cells metabolically labeled with an azide-containing amino acid).
- **DiSulfo-Cy5 alkyne TEA.**
- Click Reagent Stock Solutions:
 - Copper(II) Sulfate (CuSO_4): 20 mM in deionized water.
 - Reducing Agent (Sodium Ascorbate): 300 mM in deionized water (prepare fresh).
 - Copper-chelating Ligand (THPTA): 100 mM in deionized water.^{[8][11]}
- Phosphate-Buffered Saline (PBS).
- DMSO (for preparing dye stock solution).

Protocol for Labeling Proteins in Cell Lysate:

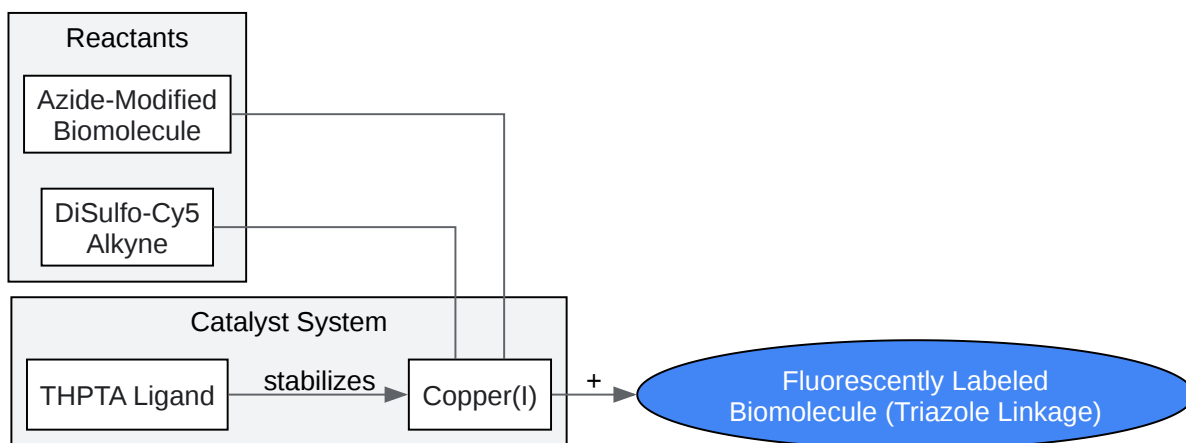
- Prepare Dye Stock: Dissolve DiSulfo-Cy5 alkyne in DMSO to create a 2.5 mM stock solution.
- Sample Preparation: In a microcentrifuge tube, combine the following:
 - 50 μL of azide-modified protein lysate (typically 1-5 mg/mL).
 - 90 μL of PBS buffer.
 - 20 μL of 2.5 mM DiSulfo-Cy5 alkyne stock solution. Vortex briefly to mix.^{[8][11]}

- **Prepare Catalyst Premix:** In a separate tube, add 10 μL of 100 mM THPTA solution, followed by 10 μL of 20 mM CuSO_4 solution. Vortex briefly. The ligand helps stabilize the Cu(I) ion and improves reaction efficiency.[\[8\]](#)[\[11\]](#)
- **Add Catalyst:** Add the 20 μL of the THPTA/ CuSO_4 premix to the protein sample tube. Vortex to mix.
- **Initiate Reaction:** Add 10 μL of freshly prepared 300 mM sodium ascorbate solution to the reaction tube. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state, initiating the click reaction.[\[8\]](#)[\[11\]](#)
- **Incubation:** Protect the reaction from light and incubate for 30-60 minutes at room temperature.[\[8\]](#)[\[11\]](#)
- **Downstream Analysis:** The protein sample is now fluorescently labeled and ready for downstream applications such as SDS-PAGE analysis, Western blotting, or mass spectrometry.

Visualizations

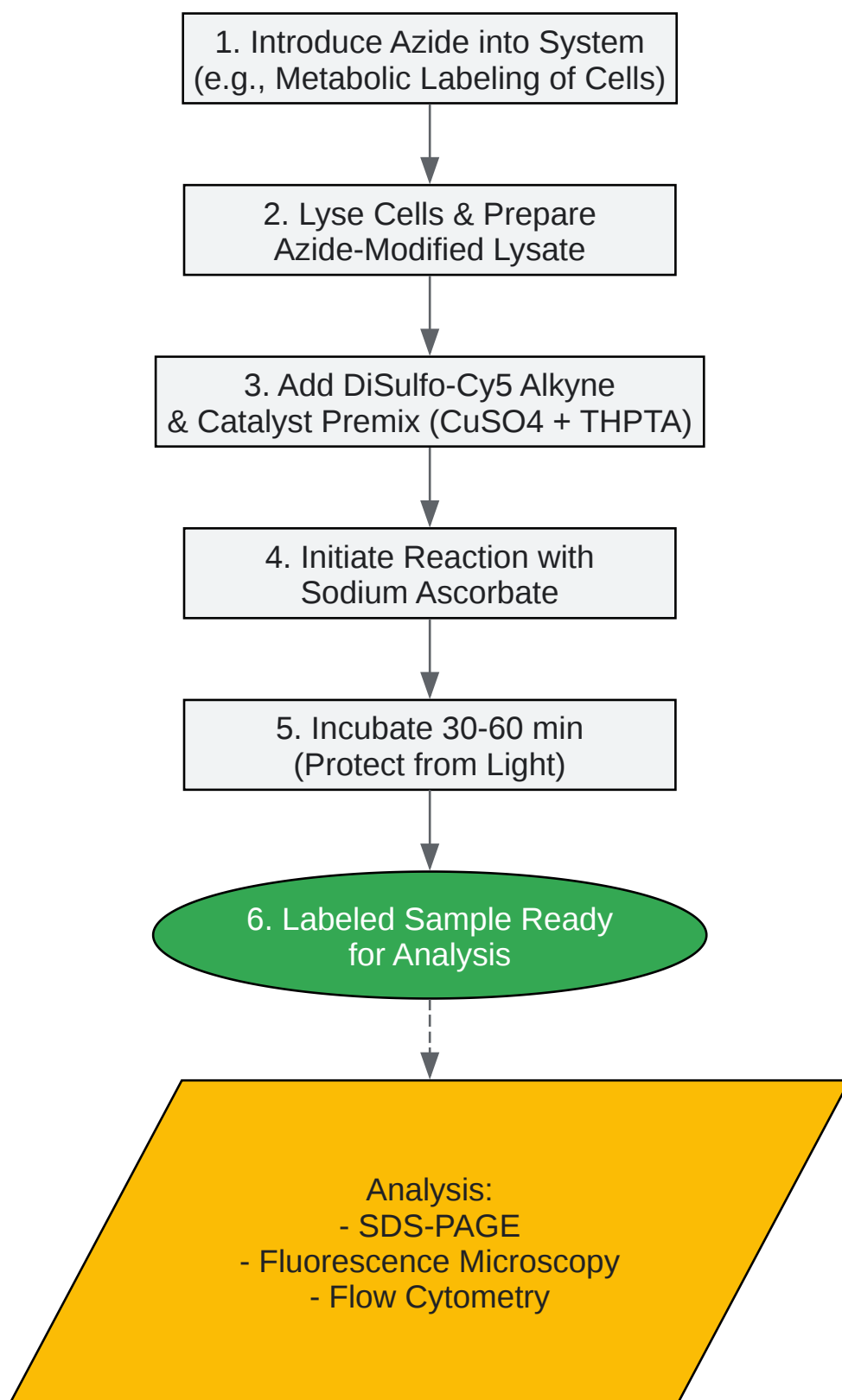
Logical and Experimental Workflows

The following diagrams illustrate the chemical principle and a typical experimental workflow using DiSulfo-Cy5 alkyne.



[Click to download full resolution via product page](#)

Caption: The CuAAC "Click" Reaction Mechanism.



[Click to download full resolution via product page](#)

Caption: Workflow for Labeling Proteins in Cell Lysate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. DiSulfo-Cy5 alkyne TEA_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 7. abpbio.com [abpbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. confluore.com.cn [confluore.com.cn]
- To cite this document: BenchChem. [DiSulfo-Cy5 alkyne TEA chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15598582#disulfo-cy5-alkyne-tea-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15598582#disulfo-cy5-alkyne-tea-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com